
N-(1-cyanocyclobutyl)-N,3-dimethyl-4-(2-oxoimidazolidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-N,3-dimethyl-4-(2-oxoimidazolidin-1-yl)benzamide, commonly known as C16, is a small-molecule inhibitor of the protein kinase PIM1. PIM1 is a serine/threonine kinase that plays a critical role in the regulation of cell growth and survival. C16 has been shown to inhibit PIM1 in vitro and in vivo, and has potential as a therapeutic agent in cancer and other diseases.
作用機序
C16 inhibits PIM1 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets. PIM1 is overexpressed in many types of cancer and is associated with increased cell proliferation and survival. Inhibition of PIM1 by C16 leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and physiological effects:
In addition to its effects on cancer cells, C16 has been shown to have other biochemical and physiological effects. For example, C16 has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, suggesting potential for use in inflammatory disorders. C16 has also been shown to improve cognitive function in preclinical models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of C16 is its specificity for PIM1, which allows for targeted inhibition of this kinase without affecting other signaling pathways. However, one limitation of C16 is its poor solubility, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosing and administration of C16 in different disease contexts.
将来の方向性
There are many potential future directions for research on C16. One area of interest is the development of more soluble analogs of C16 that can be administered more easily in vivo. Another area of interest is the investigation of the effects of C16 on other signaling pathways and cellular processes, which could reveal additional therapeutic applications for this compound. Finally, clinical trials are needed to determine the safety and efficacy of C16 in humans, and to determine the optimal dosing and administration regimens for different disease contexts.
合成法
The synthesis of C16 involves a series of chemical reactions, starting with the reaction of 4-(2-oxoimidazolidin-1-yl)benzoic acid with cyclobutanone to form N-(1-cyanocyclobutyl)-4-(2-oxoimidazolidin-1-yl)benzamide. This intermediate is then reacted with dimethylamine to form the final product, N-(1-cyanocyclobutyl)-N,3-dimethyl-4-(2-oxoimidazolidin-1-yl)benzamide.
科学的研究の応用
C16 has been studied extensively in preclinical models of cancer, where it has been shown to inhibit the growth and survival of cancer cells. In addition to its potential as a therapeutic agent in cancer, C16 has also been investigated for its potential in other diseases, including inflammatory disorders and neurodegenerative diseases.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-N,3-dimethyl-4-(2-oxoimidazolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12-10-13(4-5-14(12)21-9-8-19-16(21)23)15(22)20(2)17(11-18)6-3-7-17/h4-5,10H,3,6-9H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAPIPBTGLEQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C2(CCC2)C#N)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

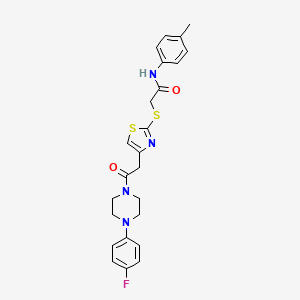
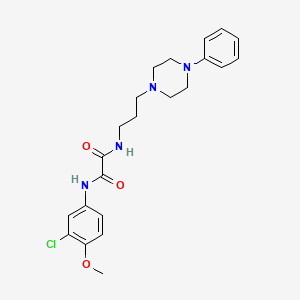
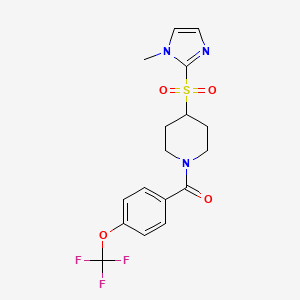
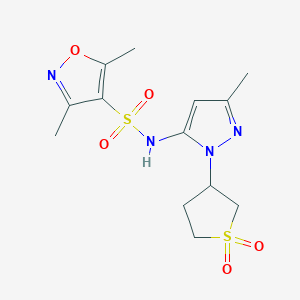
![4-chloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2849757.png)

![3-[(Furan-2-ylmethoxy)methyl]aniline](/img/structure/B2849759.png)

![7-benzyl-8-[(2Z)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2849764.png)
![4-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2849765.png)
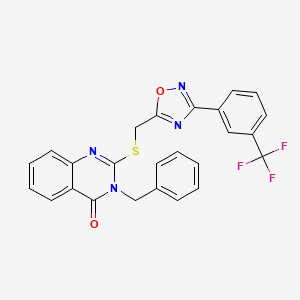

![3-methyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2849768.png)